3-(2-Bromophenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(2-Bromophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the bromophenyl group or the oxazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the bromophenyl moiety.
Scientific Research Applications
3-(2-Bromophenyl)-1,2-oxazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Bromophenyl)-1,2-oxazol-5-ol exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromophenyl group may enhance the compound’s binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2-oxazol-5-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(2-Chlorophenyl)-1,2-oxazol-5-ol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-(2-Fluorophenyl)-1,2-oxazol-5-ol: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interactions.
Uniqueness
3-(2-Bromophenyl)-1,2-oxazol-5-ol is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.
Properties
IUPAC Name |
3-(2-bromophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBURDFGFPLVOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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